molecular formula C24H15ClN2O3 B11547870 3-(5-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol

3-(5-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}-1,3-benzoxazol-2-yl)naphthalen-2-ol

Cat. No.: B11547870
M. Wt: 414.8 g/mol
InChI Key: BZFCADGKUFUXMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{5-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL is a complex organic compound characterized by its unique structure, which includes a chlorinated hydroxyphenyl group, a benzoxazole ring, and a naphthalenol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{5-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL typically involves a multi-step process. One common method includes the condensation of 5-chloro-2-hydroxybenzaldehyde with 2-aminobenzoxazole under acidic conditions to form the intermediate Schiff base. This intermediate is then reacted with 2-hydroxy-1-naphthaldehyde to yield the final product. The reaction conditions often require refluxing in ethanol with a catalytic amount of glacial acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-{5-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using sodium borohydride or lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine in acetic acid.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

3-{5-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 3-{5-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby affecting signal transduction pathways involved in cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{5-[(E)-[(5-CHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO]-1,3-BENZOXAZOL-2-YL}NAPHTHALEN-2-OL is unique due to its combination of structural features, including the benzoxazole ring and the naphthalenol moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C24H15ClN2O3

Molecular Weight

414.8 g/mol

IUPAC Name

3-[5-[(5-chloro-2-hydroxyphenyl)methylideneamino]-1,3-benzoxazol-2-yl]naphthalen-2-ol

InChI

InChI=1S/C24H15ClN2O3/c25-17-5-7-21(28)16(9-17)13-26-18-6-8-23-20(12-18)27-24(30-23)19-10-14-3-1-2-4-15(14)11-22(19)29/h1-13,28-29H

InChI Key

BZFCADGKUFUXMX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C(=CC2=C1)C3=NC4=C(O3)C=CC(=C4)N=CC5=C(C=CC(=C5)Cl)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.